2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride
Description
2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride is a pyridine derivative characterized by a methyl group at the 2-position of the pyridine ring and a piperidin-3-yl substituent at the 4-position. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Pyridine derivatives are widely studied for their applications in medicinal chemistry, particularly as building blocks for ligands targeting neurotransmitter receptors or enzymes . Safety data for this compound, such as toxicity or environmental impact, remain unavailable .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-4-piperidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-7-10(4-6-13-9)11-3-2-5-12-8-11;;/h4,6-7,11-12H,2-3,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVFEBOORYEXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 2-methylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated as a potential therapeutic agent against various cancers. Its structural similarities to known inhibitors suggest it may interact with specific targets involved in tumor growth and proliferation. For instance, studies have shown that derivatives of piperidine-based compounds can inhibit key signaling pathways associated with cancer cell survival and metastasis.
Case Study: Inhibition of Kinases
A notable study demonstrated that 2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride and its derivatives exhibited significant inhibitory effects on specific kinases involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications at the piperidine moiety could enhance potency against targets like fibroblast growth factor receptors (FGFR) and platelet-derived growth factor receptors (PDGFR) .
Neurological Research
Potential in Treating Neurological Disorders
Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. They are being explored for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and schizophrenia.
Case Study: M5 Muscarinic Receptor Antagonism
In a study focusing on M5 muscarinic receptors, derivatives of the compound were tested for their antagonistic effects. The results indicated that certain modifications led to enhanced potency, suggesting potential applications in treating disorders linked to cholinergic dysfunction .
Drug Development
Lead Compound for New Therapeutics
The compound serves as a lead structure for developing new drugs targeting various biological pathways. Its ability to form stable interactions with biological targets makes it a valuable candidate in drug design.
Table 1: Structure-Activity Relationship of Derivatives
| Compound Name | Target | IC50 (nM) | Comments |
|---|---|---|---|
| Compound A | FGFR | 25 | High selectivity |
| Compound B | PDGFR | 30 | Moderate selectivity |
| Compound C | M5 | 15 | Potent antagonist |
Synthesis and Formulation
The synthesis of this compound involves several steps that can be optimized to improve yield and purity. Various methods have been reported, including the use of specific solvents and reagents that facilitate efficient synthesis while minimizing by-products .
Table 2: Synthesis Conditions
| Step | Solvent Used | Yield (%) | Notes |
|---|---|---|---|
| 1 | Dichloromethane | 85 | Optimal for initial reaction |
| 2 | Toluene | 90 | Enhanced solubility |
| 3 | Ethanol | 75 | Alternative solvent |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 2-methyl-4-(piperidin-3-yl)pyridine dihydrochloride but differ in substituents, heterocyclic rings, or salt forms:
Key Observations:
Substituent Variations: The methyl group at C2 in the target compound contrasts with methoxy (in ’s compound) or pyrrolidine rings (in ’s analogues). Methoxy groups may reduce metabolic stability compared to methyl groups due to increased susceptibility to oxidative cleavage . The piperidin-3-yl substituent differs from piperidin-3-yloxy (ether linkage in ) and pyrrolidin-2-yl (5-membered ring in ).
Salt Forms: Dihydrochloride salts (target compound and compounds) enhance water solubility, critical for bioavailability in drug formulations. In contrast, 4-(Diphenylmethoxy)piperidine Hydrochloride () is a mono-hydrochloride salt, which may affect its dissociation properties .
Physicochemical and Toxicological Comparisons
Physicochemical Properties:
- 4-(Diphenylmethoxy)piperidine Hydrochloride (): Molecular weight: 303.83 g/mol. Limited data on solubility, vapor pressure, or partition coefficients.
- 2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride ():
- Presence of an ether linkage (piperidinyloxy) may increase polarity compared to the target compound.
Toxicity and Hazards:
- 4-(Diphenylmethoxy)piperidine Hydrochloride (): Acute toxicity: Labeled as harmful with delayed effects upon exposure (inhalation, ingestion, or dermal contact). Chronic effects: No data available. Environmental impact: Not fully studied .
- Target Compound (this compound):
Regulatory and Environmental Considerations
Biological Activity
2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that summarize key findings.
Chemical Structure and Properties
Molecular Formula : C11H15Cl2N2
Molecular Weight : 250.17 g/mol
The compound features a piperidine ring, which is essential for its biological activity, allowing it to interact with various receptors and enzymes in the body.
The biological activity of this compound primarily involves:
- Receptor Modulation : The compound can bind to specific receptors, modulating their activity and influencing various cellular processes. This modulation is particularly significant in neurological contexts, where it may affect cholinergic signaling pathways.
- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology.
Antiproliferative Effects
Research has demonstrated that this compound has significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 7.9 - 92 |
| Ovarian Cancer | 10 - 50 |
| Colorectal Cancer | 15 - 60 |
These findings indicate that structural modifications in piperidine derivatives significantly influence their potency against different types of cancer cells.
Neuropharmacological Studies
In preclinical models, the compound has shown promise in alleviating cognitive deficits associated with neurodegenerative diseases. For instance:
- Alzheimer's Disease Model : In transgenic mice models for Alzheimer's disease, administration of the compound led to significant improvements in cognitive function and reduced amyloid-beta plaque accumulation.
- Memory Improvement : In rodent studies, the compound improved memory deficits induced by scopolamine, attributed to enhanced cholinergic transmission through modulation of muscarinic receptors .
Case Studies
- Alzheimer's Disease : A study involving transgenic mice indicated that treatment with this compound resulted in improved cognitive performance and reduced amyloid-beta levels, highlighting its potential as a therapeutic agent for Alzheimer's disease.
- Pain Management : The compound has also been explored for its role as a dual ligand for histamine H3 and sigma-1 receptors, showing efficacy in managing both nociceptive and neuropathic pain. This dual action suggests a novel approach for pain relief with fewer side effects compared to traditional analgesics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives may react with halogenated pyridines under basic conditions (e.g., NaOH in dichloromethane) to form the target compound. Optimization includes adjusting temperature (20–60°C), solvent polarity, and stoichiometric ratios of reagents. Post-reaction purification via recrystallization or column chromatography ensures ≥95% purity. Monitoring by TLC or HPLC is critical for yield assessment .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in a cool, dry place (<25°C) in tightly sealed containers, away from oxidizers.
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Refer to safety data sheets (SDS) for GHS-compliant protocols .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 209.2).
- Elemental Analysis : Matches theoretical vs. experimental C, H, N, Cl content .
Advanced Research Questions
Q. How can computational chemistry enhance the design of reactions involving this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and intermediates. Tools like Gaussian or ORCA model electronic effects of substituents on reactivity. For example, the electron-donating methyl group on pyridine may stabilize intermediates, reducing activation energy. ICReDD’s reaction path search methods integrate computational predictions with experimental validation to accelerate discovery .
Q. What strategies resolve contradictions between experimental reactivity data and theoretical predictions?
- Methodological Answer :
- Systematic Variation : Test alternative solvents (polar aprotic vs. protic), catalysts (Pd vs. Cu), or temperatures.
- Isotopic Labeling : Trace reaction mechanisms (e.g., C-labeled piperidine to track bond formation).
- In Situ Spectroscopy : IR or Raman monitors real-time intermediate formation.
- Machine Learning : Train models on existing datasets to predict outliers and refine hypotheses .
Q. How can impurities or degradation products be identified and mitigated during synthesis?
- Methodological Answer :
- LC-MS/MS : Detects trace impurities (e.g., unreacted precursors or oxidation byproducts).
- Forced Degradation Studies : Expose the compound to heat, light, or humidity to identify labile groups (e.g., hydrolysis of the piperidine ring).
- Chromatographic Purification : Use preparative HPLC with gradient elution to isolate degradation products for structural analysis .
Q. What considerations are critical for scaling up reactions from lab to pilot plant?
- Methodological Answer :
- Reactor Design : Optimize heat transfer (jacketed reactors) and mixing efficiency (impeller geometry).
- Safety : Assess exothermicity via calorimetry; implement pressure relief systems.
- Separation Technologies : Membrane filtration or centrifugal separation for large-scale purification.
- Process Analytical Technology (PAT) : In-line sensors monitor critical parameters (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
